Superior 12-Month Major Molecular Response (MMR) Rate vs. Imatinib in Newly Diagnosed CP-CML (Phase III RERISE Study)
In the multinational Phase III RERISE study comparing radotinib to imatinib as first-line therapy for chronic-phase CML, radotinib 300 mg twice daily achieved a significantly higher 12-month Major Molecular Response (MMR) rate of 52% compared to 30% with imatinib 400 mg once daily [1]. The radotinib 400 mg twice-daily arm achieved an MMR rate of 46% (P = 0.0342 vs. imatinib). This represents a 73% relative increase in the likelihood of achieving MMR at 12 months with the 300 mg dose.
| Evidence Dimension | Major Molecular Response (MMR) rate at 12 months |
|---|---|
| Target Compound Data | Radotinib 300 mg BID: 52%; Radotinib 400 mg BID: 46% |
| Comparator Or Baseline | Imatinib 400 mg QD: 30% |
| Quantified Difference | Absolute difference: +22% (300 mg); P = 0.0044 vs. imatinib |
| Conditions | Phase III, multinational, open-label randomized trial; 241 newly diagnosed CP-CML patients; MMR defined as BCR-ABL1/ABL ≤ 0.1% IS |
Why This Matters
The 22% absolute improvement in MMR translates to deeper molecular remission and potentially improved long-term treatment-free remission eligibility, a key procurement consideration for clinical trial design or comparative efficacy assessment.
- [1] Cancer.fr. Phase III clinical trial (RERISE study) results of efficacy and safety of radotinib compared with imatinib in newly diagnosed chronic phase chronic myeloid leukemia. 2025. View Source
